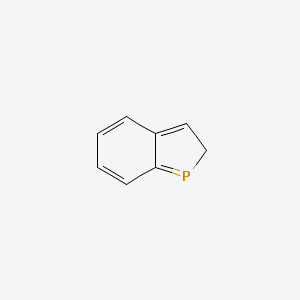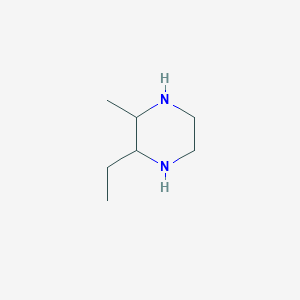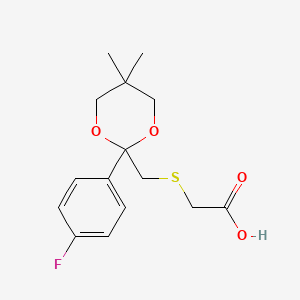
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a dioxane ring, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the condensation of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Thioacetic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetic acid moiety can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s functional groups can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-(4-Chlorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- 2-(((2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- 2-(((2-(4-Methylphenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
Uniqueness
The presence of the fluorophenyl group in 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C15H19FO4S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C15H19FO4S/c1-14(2)8-19-15(20-9-14,10-21-7-13(17)18)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18) |
InChI Key |
MHECDEUVSVYLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(CSCC(=O)O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


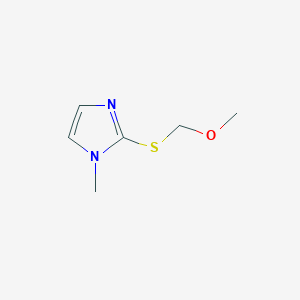
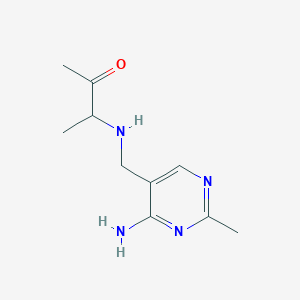

![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
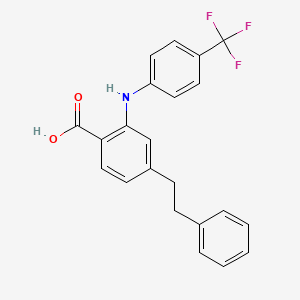
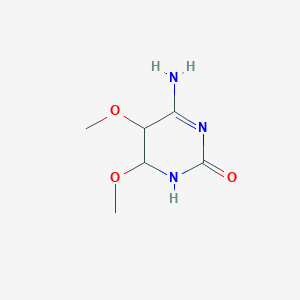
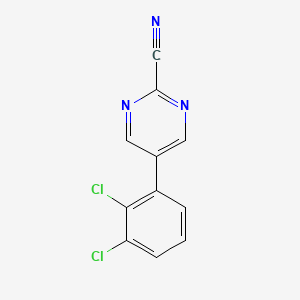
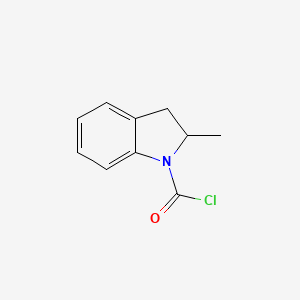
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)

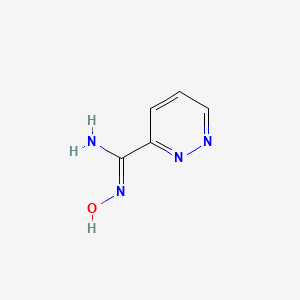
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
